Narceine imide

Description

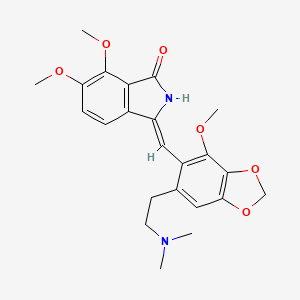

Structure

3D Structure

Properties

CAS No. |

38952-67-9 |

|---|---|

Molecular Formula |

C23H26N2O6 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(3Z)-3-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]methylidene]-6,7-dimethoxyisoindol-1-one |

InChI |

InChI=1S/C23H26N2O6/c1-25(2)9-8-13-10-18-22(31-12-30-18)20(28-4)15(13)11-16-14-6-7-17(27-3)21(29-5)19(14)23(26)24-16/h6-7,10-11H,8-9,12H2,1-5H3,(H,24,26)/b16-11- |

InChI Key |

FNVOXTXQQPJYRS-WJDWOHSUSA-N |

SMILES |

CN(C)CCC1=CC2=C(C(=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2 |

Isomeric SMILES |

CN(C)CCC1=CC2=C(C(=C1/C=C\3/C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2 |

Canonical SMILES |

CN(C)CCC1=CC2=C(C(=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2 |

melting_point |

151-152°C |

Other CAS No. |

55968-77-9 |

physical_description |

Solid |

Synonyms |

narceine imide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Narceine Imide

Total Synthesis Approaches to Narceine (B1202650) Imide

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic strategy for narceine imide identifies several key disconnections. researchgate.net The primary disconnection is at the C-C bond linking the isoindolinone and the arylmethylene moieties. This leads back to a protected aromatic enelactam, which is envisioned to arise from a polycyclic precursor via an elimination reaction. researchgate.net This di-heterocyclic intermediate, in turn, can be disconnected at the bond between the isoindolinone nitrogen and the isoquinoline (B145761) ring. This simplifies the molecule into two key building blocks: a suitably substituted isoindolinone and an isoquinolinium salt. researchgate.net This approach allows for a convergent and modular synthesis. researchgate.netsciforum.net

The strategy recognized that the Z-configuration of the stilbenoid system fused to the lactam ring could be established in the final deprotection step, targeting the thermodynamically more stable isomer. researchgate.netsciforum.net

Development of Key Stepwise Construction of the Isoindolinone Template

The synthesis of the unsymmetrically substituted dimethoxyisoindolinone is a critical phase of the total synthesis. researchgate.net This key intermediate is constructed using the Parham cyclization, a process involving aromatic lithiation followed by trapping with an internal electrophile. researchgate.net The synthesis begins with the preparation of a bromoarylcarbamate, which is designed to possess the necessary functionalities for the subsequent cyclization to form the lactam ring. researchgate.net This multi-step sequence provides the required isoindolinone in good yield, setting the stage for the subsequent coupling reaction. researchgate.net

| Step | Reactants | Key Reagents/Conditions | Product | Yield |

| 1 | Substituted Bromoaryl Precursor | i) Reduction (Fe, AcOH), ii) Methylation (MeI, KOH), iii) Imine Formation, iv) Reduction (NaBH₄) | N-Substituted Amine | ~58% (over 4 steps) |

| 2 | N-Substituted Amine | ClCOOMe, NaOH | Carbamate | 89% |

| 3 | Carbamate | nBuLi, -90 °C to -40 °C (Parham Cyclization) | Dimethoxyisoindolinone Template | 61% |

Exploration of Metalation and Coupling Reactions in Core Structure Formation

With the isoindolinone template in hand, the next crucial step is its coupling with the isoquinoline portion of the target molecule. researchgate.net This is achieved through a one-pot reaction sequence involving metalation and interception with an electrophile. researchgate.net The isoindolinone is smoothly deprotonated at the lactam nitrogen using a strong base, potassium hexamethyldisilylazide (KHMDS), at low temperature (-78 °C). researchgate.net The resulting anion is then reacted with a suitably substituted isoquinolinium salt to form a di-heterocyclic adduct. researchgate.netrsc.org

This adduct is then subjected to an E1cb (Elimination Unimolecular conjugate Base) elimination process. researchgate.netsciforum.net The process is initiated by quaternizing the intermediate with methyl iodide, followed by treatment with KHMDS. researchgate.net This sequence facilitates the formation of the critical arylmethylene unit and concurrently generates the dimethylaminoethyl side chain, leading to the protected enelactam core of this compound. researchgate.netrsc.org A final deprotection step under acidic conditions yields the target this compound. researchgate.net

| Step | Reactant | Key Reagents/Conditions | Key Transformation | Yield |

| 1 | Isoindolinone Template | i) KHMDS, THF, -78 °C; ii) Isoquinolinium salt | Coupling to form di-heterocyclic adduct | 65% |

| 2 | Di-heterocyclic Adduct | i) MeI, CH₃CN; ii) KHMDS, THF, -78 °C to rt | E1cb Elimination to form protected enelactam | 87% (over 3 steps) |

| 3 | Protected Enelactam | TFA, anisole, reflux | Deprotection | 77% |

Stereoselective and Enantioselective Considerations in this compound Synthesis

The reported total synthesis addresses key aspects of stereoselectivity, although it is not described as an enantioselective synthesis, likely yielding a racemic product. A significant stereochemical challenge is controlling the geometry of the exocyclic double bond. The synthesis cleverly overcomes this by establishing the desired Z-configuration in the final deprotection step. sciforum.net Treatment with trifluoroacetic acid at high temperature ensures the formation of the thermodynamically more stable Z-isomer of this compound. sciforum.net

During the synthesis of the polycyclic precursor to the elimination step, an intermediate is formed as an equimolar mixture of two separable diastereomers. researchgate.net However, this stereocenter is removed in the subsequent elimination step, meaning its configuration is not critical for the final structure of the arylmethylene unit. researchgate.net There is currently no specific enantioselective total synthesis reported for this compound that employs chiral catalysts or auxiliaries to control the absolute stereochemistry.

Semisynthetic Routes and Chemical Transformations of this compound Precursors

Before the development of a total synthesis, the preparation of this compound and its derivatives relied on transformations of structurally related, naturally abundant alkaloids. researchgate.net

Derivatization from Narcotine and Related Alkaloids

A semisynthetic route has been established for N-northis compound, a derivative of this compound, starting from the readily available alkaloid (-)-α-narcotine. chempap.org This process involves the prolonged heating of (-)-α-narcotine with acetic acid, which leads to the formation of nornarceine. chempap.org Nornarceine is then converted to N-northis compound by fusing it with urea (B33335). chempap.org This method provides a practical pathway to derivatives of this compound from a natural precursor. chempap.org

Historically, the very first reported synthesis of this compound itself was a hemisynthesis based on an esterification and annulation sequence applied to narceine. researchgate.net These semisynthetic approaches highlight the importance of leveraging the existing chemical scaffolds of natural products for the efficient synthesis of complex derivatives. chempap.org

Conversion Pathways from Narceine

The synthesis of this compound has been achieved through a concise and efficient total synthesis. rsc.orgresearchgate.netrsc.org A key precursor in some synthetic strategies is the related alkaloid, narceine. The conversion of narceine to this compound involves a significant structural transformation, highlighting the intricacies of alkaloid chemistry.

A more recent and detailed total synthesis of this compound has been disclosed, which, while not starting directly from narceine, provides a comprehensive pathway to the molecule. rsc.org This total synthesis involves the sequential construction of an isoindolinone template, followed by metalation and coupling with an isoquinolinium salt. rsc.orgresearchgate.netrsc.org An E1cb elimination then creates the characteristic arylmethylene unit and the dimethylaminoethyl chain, with a final deprotection step yielding this compound. rsc.orgresearchgate.netrsc.org This route provides a high yield and a clear methodological framework for obtaining the compound. rsc.org

The following table summarizes the key stages of a reported total synthesis of this compound:

| Step | Description | Reagents and Conditions | Yield |

| 1 | Construction of the isoindolinone template | Parham procedure | Good |

| 2 | Metalation of the lactam unit | - | - |

| 3 | Coupling with an isoquinolinium salt | - | - |

| 4 | E1cb elimination and formation of the dimethylaminoethyl chain | - | - |

| 5 | Deprotection | Trifluoroacetic acid, anisole, reflux | 77% |

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The application of green chemistry principles to the synthesis of complex natural products like this compound is an area of growing importance. While specific studies on the green synthesis of this compound are limited, general principles and sustainable protocols developed for the synthesis of isoquinoline alkaloids and isoindolinones can be applied to devise more environmentally benign routes. rsc.orgnih.govfrontiersin.org

Catalytic Systems and Ligand Design for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction efficiency, reduce waste, and minimize energy consumption. For the synthesis of the core isoindolinone structure found in this compound, several catalytic methods have been developed that align with the principles of green chemistry. nih.govacs.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the construction of isoindolinones. nih.govacs.orgorganic-chemistry.orgresearchgate.net Catalysts based on rhodium, ruthenium, and palladium have been shown to be effective in promoting the direct functionalization of C-H bonds, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.govresearchgate.net For instance, rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides and olefins demonstrates high efficiency and broad substrate compatibility. nih.gov Similarly, ruthenium-catalyzed methods that merge C-H activation with the strain-release of 1,2-oxazetidines offer a sustainable pathway to isoindolinones without the need for external oxidants. acs.orgorganic-chemistry.org

The design of ligands for these catalytic systems is crucial for achieving high selectivity and turnover numbers. While specific ligand designs for this compound synthesis have not been reported, the principles of ligand design for related transformations can be extrapolated. The development of chiral ligands, for example, could enable enantioselective syntheses of this compound analogs.

The following table presents a hypothetical application of catalytic systems to key bond formations in this compound synthesis:

| Key Bond Formation | Conventional Method | Potential Green Catalytic Approach | Catalyst/Ligand System |

| Isoindolinone ring construction | Multi-step classical synthesis | C-H activation/annulation | Rhodium, Ruthenium, or Palladium complexes |

| Arylmethylene unit formation | Elimination reactions | Catalytic cross-coupling | Palladium-catalyzed Heck or Suzuki coupling |

Atom-Economical and Environmentally Benign Synthetic Strategies

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. wordpress.comacs.orgjk-sci.comacs.orgtaylorandfrancis.com Synthetic routes with high atom economy minimize the generation of byproducts, leading to less waste and a more sustainable process.

Environmentally benign synthetic strategies also involve the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. The biosynthesis of benzylisoquinoline alkaloids in microbial systems offers a potential long-term sustainable source for these complex molecules, reducing the reliance on chemical synthesis. nih.govfrontiersin.org While the direct biosynthesis of this compound has not been reported, the engineering of metabolic pathways in microorganisms could provide a future green alternative for the production of its precursors.

The principles of atom economy can be illustrated by comparing two hypothetical reaction types for a key synthetic step:

| Reaction Type | Description | Atom Economy |

| Stoichiometric Wittig Reaction | Use of a phosphorus ylide to form the double bond, generating a phosphine (B1218219) oxide byproduct. | Low |

| Catalytic Cross-Coupling Reaction | Direct coupling of two fragments with catalytic turnover, generating minimal byproducts. | High |

By embracing these advanced synthetic methodologies and green chemistry principles, the future synthesis of this compound and other complex alkaloids can become more efficient, sustainable, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Narceine Imide

Exploration of Reaction Pathways and Transformation Mechanisms

The transformation of narceine (B1202650) imide involves several key reaction pathways, with a notable mechanism being the E1cb elimination for the creation of an arylmethylene unit.

A pivotal step in the synthesis of narceine imide involves an E1cb (Elimination Unimolecular conjugate Base) elimination reaction. This process is instrumental in forming the characteristic arylmethylene unit of the molecule. The E1cb mechanism is a two-step elimination reaction that occurs under basic conditions, typically involving a poor leaving group and an acidic proton. In the context of this compound synthesis, this pathway is favored for the creation of the exocyclic double bond that constitutes the arylmethylene moiety. researchgate.net

The reaction proceeds through the formation of a stabilized carbanion intermediate, which is the conjugate base of the substrate. This is then followed by the departure of the leaving group to form the double bond. The efficiency of this process in the synthesis of this compound highlights the importance of the substrate's electronic and steric properties in directing the reaction pathway. researchgate.net

The E1cB mechanism is distinct from E1 and E2 eliminations. Unlike the E1 mechanism, which involves a carbocation intermediate, the E1cB pathway proceeds through a carbanion. wikipedia.orgchemistrysteps.comfiveable.me It is also a stepwise process, distinguishing it from the concerted E2 mechanism. wikipedia.orgchemistrysteps.com The requirement of a strong base to deprotonate the substrate and form the carbanion is a key characteristic of the E1cB reaction. fiveable.medalalinstitute.com

While specific studies on the oxidation, reduction, and substitution reactions of this compound are not extensively detailed in the available literature, the parent compound, narceine, exhibits reactivity that can provide some context. For instance, the oxidation of narceine with reagents like selenous acid in a sulfuric acid medium has been studied, revealing a complex reaction mechanism involving the cleavage of the methylenedioxy ring. researchgate.netmagnascientiapub.com This reaction proceeds through an organometallic intermediate and results in the formation of an ortho-quinone and formaldehyde. researchgate.netmagnascientiapub.com

Studies on Isomerization Phenomena of this compound (Z/E Forms)

The presence of the arylmethylene unit in this compound gives rise to geometric isomerism, with the possibility of both Z (zusammen) and E (entgegen) isomers. The study of these isomers, their interconversion, and their relative stabilities is crucial for understanding the compound's properties.

In the synthesis of this compound, both Z and E isomers are formed, with the E isomer being the predominant form. researchgate.net This suggests a thermodynamic preference for the E configuration. The dynamics of interconversion between these isomers can often be influenced by external stimuli such as light (photo-induced isomerization) and heat (thermal isomerization).

While specific studies on the photo-induced and thermal isomerization dynamics of this compound are not extensively documented, the general principles of isomerization in similar systems are well-established. Photo-isomerization typically involves the excitation of the molecule to an electronically excited state where rotation around the double bond is more facile. researchgate.net Thermal isomerization, on the other hand, involves overcoming the ground-state rotational energy barrier. The rates of these processes are dependent on factors such as the solvent, temperature, and the specific substituents on the molecule.

The synthesis of this compound yields a mixture of geometric isomers, with a significant preference for the E isomer. researchgate.net This indicates that the E isomer is the more thermodynamically stable of the two. The relative stability of geometric isomers is often determined by steric and electronic factors. In the case of this compound, the E configuration likely minimizes steric hindrance between the bulky substituents around the double bond.

The interconversion between the Z and E isomers is a dynamic process. While the precise rates of interconversion for this compound have not been reported, it is known that the two isomers can be separated using techniques such as flash column chromatography. researchgate.net This separability suggests that the energy barrier to interconversion at room temperature is high enough to allow for the isolation of the individual isomers.

| Isomer | Relative Abundance | Stability |

| (E)-Narceine Imide | Predominant | More stable |

| (Z)-Narceine Imide | Minor | Less stable |

Formation of Analogues and Derivatives through Specific Reactions

The synthesis of analogues and derivatives of this compound is a key area of research for exploring its structure-activity relationships. The total synthesis of this compound itself opens up avenues for the preparation of various related compounds. researchgate.net

The synthetic strategy for this compound involves the sequential construction of an isoindolinone template, followed by metalation and coupling with an isoquinolinium salt. researchgate.net This modular approach allows for the introduction of modifications at various stages of the synthesis, leading to a range of analogues. For example, by using different starting materials for the isoindolinone or the isoquinolinium salt, one could systematically vary the substituents on the aromatic rings.

Furthermore, the functional groups present in the this compound molecule, such as the tertiary amine and the aromatic rings, can serve as handles for further chemical modifications. Reactions such as N-demethylation, quaternization of the amine, and electrophilic aromatic substitution could be employed to generate a library of derivatives with diverse chemical and physical properties.

Synthesis and Demethylation of N-Northis compound

The synthesis of N-northis compound, a key derivative for the creation of new compounds, has been approached through two primary strategies: the direct demethylation of this compound and the conversion from the related alkaloid, (-)-α-narcotine. chempap.org

Initial investigations focused on the direct N-demethylation of this compound. Various established methods for demethylating tertiary amines were attempted, though they met with limited success. chempap.org One such attempt involved the use of nitrous acid. When this compound was treated with potassium nitrite (B80452) in acetic acid, the reaction did not yield the expected N-northis compound. Instead, it resulted in the formation of a nitrogen-like analogue of (±)-narlumidine. chempap.org

Another approach explored demethylation via an N-oxide intermediate. This compound was converted to this compound N-oxide, which was then treated with acetic anhydride (B1165640). This process, however, led to the formation of N-acetylnorthis compound. Subsequent efforts to deacetylate this compound to yield the desired N-northis compound were unsuccessful, as the acetyl group proved resistant to all deacetylation attempts. chempap.org The von Braun method, utilizing cyanogen (B1215507) bromide, was also considered as a potential route for demethylation. chempap.org

Ultimately, the successful synthesis of N-northis compound was achieved not by direct demethylation, but through a multi-step conversion starting from (-)-α-narcotine. chempap.org This alternative pathway involved heating (-)-α-narcotine with acetic acid for an extended period, which resulted in the formation of nornarceine. In the final step, nornarceine was fused with urea (B33335) and subsequently purified by chromatography to afford the target compound, N-northis compound. chempap.org

Table 1: Investigated Synthetic Routes to N-Northis compound

| Method | Starting Material | Key Reagents | Result | Reference |

|---|---|---|---|---|

| Demethylation with Nitrous Acid | This compound | Potassium nitrite, Acetic acid | Unsuccessful; yielded a nitrogen analogue of (±)-narlumidine. | chempap.org |

| Demethylation via N-oxide | This compound | Acetic anhydride | Unsuccessful; formed N-acetylnorthis compound which resisted deacetylation. | chempap.org |

| Conversion from Alkaloid | (-)-α-Narcotine | 1. Acetic acid (heating) 2. Urea (fusion) | Successful synthesis of N-northis compound. | chempap.org |

Preparation of Novel 1-Benzylideneisoindolin-3-one Derivatives

Based on a comprehensive review of available scientific literature, there is no specific information detailing the preparation of novel 1-benzylideneisoindolin-3-one derivatives directly from the starting material "this compound." Research into the chemical transformations of this compound has focused on other reactions, such as the demethylation studies detailed in the previous section. Standard synthetic routes to 1-benzylideneisoindolin-3-one derivatives typically involve condensation reactions between phthalimides or related precursors and phenylacetic acids or their equivalents, but these methods have not been described as being applied to this compound.

Advanced Analytical and Spectroscopic Methodologies in Narceine Imide Research

Application of Advanced Spectroscopic Techniques for Structural Elucidaion Methodologies

Spectroscopic methods are fundamental in the structural determination of narceine (B1202650) imide, offering non-destructive analysis that reveals the intricate connectivity and spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of narceine imide. ¹H NMR spectroscopy, in particular, provides precise information about the chemical environment of protons within the molecule.

In the ¹H NMR spectrum of a related compound, N-northis compound, which shares the core structure of this compound but differs in the N-substituent, key proton signals have been assigned. chempap.org For instance, the protons on the aromatic rings and the vinyl proton of the benzylidene group exhibit characteristic chemical shifts that are crucial for confirming the molecular skeleton. chempap.org Due to the asymmetrically substituted benzylidene double bond, this compound can exist as (Z)- and (E)-isomers. The spatial relationship between the protons on the double bond and the adjacent aromatic ring protons can be determined using techniques like the Nuclear Overhauser Effect (NOE), which helps in assigning the correct configuration.

Table 1: Representative ¹H NMR Spectral Data for the Core Structure of this compound Derivatives (Data extrapolated from related compounds like N-northis compound) chempap.org

| Proton Assignment | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |

| NH | ~7.95 | s | - |

| H-6 | ~7.70 | d | 8 |

| H-7 | ~7.27 | d | 8 |

| =CH— | ~6.55 | s | - |

| H-5 | ~6.37 | s | - |

| OCH₂O | ~5.95 | s | - |

| OCH₃ | ~3.98 | s | - |

| 2 x OCH₃ | ~3.90 | s | - |

| CH₂CH₂N | ~3.20–2.80 | m | - |

| N(CH₃)₂ | Not applicable | - | - |

Note: The chemical shifts for the N(CH₃)₂ group in this compound would differ from the NHCH₃ group in N-northis compound.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₂₃H₂₆N₂O₆, corresponding to a monoisotopic mass of approximately 426.179 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

While detailed experimental fragmentation data for this compound is not extensively published, the fragmentation patterns of related isoquinoline (B145761) alkaloids often involve characteristic cleavages. For this compound, fragmentation would likely occur at the benzylic position, the ether linkages, and the dimethylaminoethyl side chain. The analysis of these fragment ions in tandem MS (MS/MS) experiments would allow for the reconstruction of the molecule's structure, piece by piece.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 427.1864 |

| [M+Na]⁺ | 449.1683 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum of a closely related derivative, N-acetylnorthis compound, displays characteristic absorption bands. chempap.org For this compound, a strong absorption band corresponding to the imide carbonyl (C=O) stretching vibration would be expected around 1705 cm⁻¹. chempap.org Other significant bands would include those for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ether and methylenedioxy groups.

Table 3: Characteristic IR Absorption Bands for this compound Functional Groups (Data based on analogous structures) chempap.org

| Functional Group | Wavenumber (cm⁻¹) |

| Imide C=O stretch | ~1705 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

| Aromatic C=C stretch | ~1600-1450 |

| C-O stretch (ethers) | ~1250-1000 |

Chromatographic Method Development for this compound Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. Due to the potential for (Z)- and (E)-isomerism, developing a robust HPLC method is critical for separating these isomers and accurately assessing the purity of a sample.

In a study on the separation of N-northis compound and this compound, liquid chromatography with a reverse-phase sorbent was shown to be effective. chempap.org The two compounds were well-separated with a peak resolution (Rs) of 4.46, and retention times (tR) of 2.26 min and 5.67 min, respectively. chempap.org This demonstrates the feasibility of using reverse-phase HPLC for the analysis of this compound and its related compounds. The optimization of HPLC methods would involve screening different stationary phases (e.g., C18, C8, phenyl), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), and detector settings (e.g., UV detection at a wavelength corresponding to a major absorption band of this compound) to achieve optimal separation and sensitivity.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions in the synthesis of this compound and for preliminary screening of product purity. In the synthesis of N-northis compound, TLC on Silufol UV 254 sheets with a chloroform-methanol (9:1 v/v) solvent system was utilized. chempap.org However, it was noted that N-northis compound and this compound could not be sufficiently separated by this TLC system, indicating the need for more selective chromatographic methods like HPLC for baseline separation. chempap.org Despite this limitation, TLC is an invaluable tool for quickly assessing the presence of starting materials, intermediates, and products in a reaction mixture, guiding the synthetic chemist in determining reaction completion and in planning purification strategies.

Chiroptical Spectroscopy in Stereochemical Studies

Extensive research into the chiroptical properties of "this compound" and its specific derivatives has revealed a notable absence of dedicated studies in publicly accessible scientific literature. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical elucidation of chiral molecules. wikipedia.orglibretexts.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing unique spectral signatures that can be correlated with the absolute configuration and conformational features of stereoisomers. libretexts.orgleidenuniv.nl

While the broader class of imide derivatives has been investigated using chiroptical methods to understand phenomena like chiral folding and self-assembly rsc.org, and to determine the absolute configuration of various chiral compounds metu.edu.tr, specific data for "this compound" is not available. The application of these techniques is contingent on the molecule possessing chiral centers and exhibiting a chromophore that absorbs in an accessible region of the electromagnetic spectrum. libretexts.org

In principle, if derivatives of this compound were synthesized with chiral centers, one would expect their stereochemical properties to be amenable to investigation by chiroptical spectroscopy. The resulting CD spectra would likely exhibit Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. libretexts.org The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chiral center(s).

For a hypothetical chiral derivative of this compound, a typical investigation would involve:

Measurement of CD and UV-Vis Spectra: Recording the Circular Dichroism and Ultraviolet-Visible spectra in a suitable solvent.

Analysis of Cotton Effects: Identifying the wavelengths of maximum positive and negative ellipticity in the CD spectrum and correlating them with the absorption bands in the UV-Vis spectrum.

Computational Modeling: Employing quantum chemical calculations to predict the theoretical CD spectrum for different possible stereoisomers.

Comparison of Experimental and Theoretical Data: Assigning the absolute configuration of the synthesized derivative by matching the experimental CD spectrum with the calculated spectrum of a specific stereoisomer.

Without experimental data, any discussion of specific chiroptical properties, such as specific rotation values or detailed CD spectral data for "this compound," would be purely speculative. The scientific community has not yet published research that would allow for the creation of data tables or a detailed analysis of its stereochemical characteristics using these advanced spectroscopic methodologies.

Theoretical and Computational Chemistry Studies on Narceine Imide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations have been instrumental in elucidating the electronic structure and reactivity of narceine (B1202650) imide. These studies, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals.

Key findings from these calculations include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are critical in predicting the molecule's reactivity. For narceine imide, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is centered on the imide functional group, suggesting that these are the primary sites for electrophilic and nucleophilic attack, respectively.

The calculated electrostatic potential map further highlights the reactive centers of the molecule. Regions of negative potential, indicative of electron-rich areas, are observed around the oxygen and nitrogen atoms of the imide and ether functionalities. These sites are prone to interaction with electrophiles. Conversely, areas of positive potential are found near the hydrogen atoms, particularly those attached to the aromatic rings.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial to its biological activity and chemical behavior. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, have been used to explore the conformational landscape of this molecule.

The following table summarizes key structural parameters of the most stable conformation of this compound as determined by molecular modeling:

| Parameter | Value |

| Dihedral Angle (Ring System 1 - Linker - Ring System 2) | 110-120° |

| Imide C-N Bond Length | ~1.39 Å |

| Imide C=O Bond Length | ~1.22 Å |

These conformational analyses provide a foundation for understanding how this compound might interact with biological targets, such as enzymes or receptors.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition states and intermediates, providing a detailed, step-by-step description of the reaction pathway.

For this compound, these studies have focused on reactions such as hydrolysis of the imide ring and N-alkylation. The calculations can predict the activation energies for these reactions, offering insights into their feasibility and kinetics. For instance, the calculated energy barrier for the acid-catalyzed hydrolysis of the imide group can help to understand its stability under different pH conditions.

These computational predictions are invaluable for designing synthetic routes and for understanding the metabolic fate of this compound.

Cheminformatics Approaches to this compound Structural Space

Cheminformatics tools have been applied to analyze the structural features of this compound and to compare it with other related compounds. By calculating a variety of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological polar surface area (TPSA), a quantitative profile of the molecule's properties can be generated.

This data can be used to create structure-activity relationship (SAR) models, which attempt to correlate specific structural features with observed biological activity. For example, by comparing the calculated properties of this compound with those of other alkaloids, it is possible to make predictions about its potential biological targets and pharmacological effects.

The exploration of the "structural space" around this compound involves generating virtual libraries of related compounds by systematically modifying its structure. These virtual compounds can then be computationally screened for desired properties, guiding the synthesis of new and potentially more active derivatives.

Narceine Imide in the Context of Broader Chemical Transformations and Building Blocks

Narceine (B1202650) Imide as an Intermediate in the Synthesis of Complex Molecules

While often the target of synthetic efforts, narceine imide also functions as a precursor for creating other complex, alkaloidal structures. Its chemical reactivity allows for targeted modifications, leading to new derivatives. Research has demonstrated its utility as a starting material for demethylation and rearrangement reactions to access novel molecular frameworks.

One significant transformation is the demethylation of this compound (II) to produce N-northis compound (I). chempap.org This conversion is a key step in generating derivatives with a secondary amine, which can be a site for further functionalization. chempap.org N-northis compound is considered a valuable starting material for synthesizing a series of new compounds due to its alkaloidal nature. chempap.org

Furthermore, attempts to demethylate this compound using different reagents have led to unexpected and complex molecular rearrangements. For instance, reacting this compound with nitrous acid in acetic acid did not yield the expected N-nor derivative but instead resulted in the formation of a nitrogen-containing analogue of (±)-narlumidine through a complex cyclization process. chempap.org Another approach involving the N-oxide of this compound treated with acetic anhydride (B1165640) yielded N-acetylnorthis compound, showcasing another pathway for its transformation. chempap.org These examples underscore this compound's role as a versatile intermediate in the synthesis of intricate molecular structures.

| Starting Material | Reagents/Conditions | Resulting Complex Molecule | Reference |

|---|---|---|---|

| This compound | Demethylation (e.g., via von Braun reaction or other methods) | N-Northis compound | chempap.org |

| This compound | Nitrous acid, acetic acid | Nitrogen-like analogue of (±)-narlumidine | chempap.org |

| This compound N-oxide | Acetic anhydride | N-acetylnorthis compound | chempap.org |

Comparative Studies with Other Isoindolinone Alkaloids and Enelactams

This compound belongs to a class of naturally occurring aromatic enelactams that includes fumaramidine, fumaramine, and fumaridine. sciforum.netresearchgate.netrsc.org These compounds share a core 3-arylmethyleneisoindolinone structure but differ in the substitution patterns on their aromatic rings. sciforum.netresearchgate.net They are often isolated from the same plant families, such as Fumariaceae and Papaveraceae. sciforum.netresearchgate.netrsc.org

A significant point of comparison is the debate surrounding their origin. These enelactams are sometimes regarded as artifacts formed during the basic extraction processes used to isolate alkaloids from plant material, rather than being true, naturally occurring alkaloids. sciforum.netresearchgate.netrsc.org Their biogenetic precursors are believed to be present in the plant species from which they are extracted. sciforum.net

The shared isoindolinone framework is a key feature, as this structural motif is found in numerous compounds with significant physiological activities. researchgate.netnih.gov The study of this compound alongside its related enelactams provides a broader understanding of the structure-activity relationships within this chemical class. The first total synthesis of this compound provided a strategic template that was subsequently adapted for the synthesis of related compounds like fumaramidine, highlighting the chemical linkage and comparative synthetic strategies for this family of molecules. rsc.orgresearchgate.net

| Compound | Key Structural Differences (Substituents) | Reported Source Example | Reference |

|---|---|---|---|

| This compound | R1, R2 = Me; R3, R4 = -CH2-; R5 = OMe | Papaver somniferum | sciforum.netresearchgate.netrsc.org |

| Fumaramidine | R1, R2 = -CH2-; R3, R4 = Me; R5 = H | Fumaria parviflora | sciforum.netresearchgate.net |

| Fumaramine | R1, R2 = -CH2-; R3, R4 = -CH2-; R5 = H | Fumaria parviflora | sciforum.netresearchgate.net |

| Fumaridine | R1, R2 = Me; R3, R4 = -CH2-; R5 = H | Fumaria parviflora | sciforum.netresearchgate.net |

Design and Synthesis of Chemically Related Analogues for Mechanistic Probing

The synthesis of this compound and its analogues has been instrumental in probing and validating complex chemical reaction mechanisms. The first total synthesis of this compound by Couture and colleagues provides a clear example, where key intermediates were designed and synthesized to test the viability of the proposed synthetic route. researchgate.netrsc.org

The strategy hinged on several crucial steps, each involving a synthetic analogue that served to probe the reaction's mechanism. sciforum.netresearchgate.net A core dimethoxylated isoindolinone was first constructed using a Parham cyclization. sciforum.netresearchgate.net This lactam template was then metalated and coupled with a specifically designed isoquinolinium salt to form a highly congested polycyclic adduct. researchgate.netrsc.org This adduct is a key analogue, the successful synthesis of which confirmed the viability of the coupling strategy. researchgate.net

The most critical mechanistic probe came in the final steps. The transformation of the polycyclic adduct into the target molecule was designed to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. sciforum.netresearchgate.netrsc.org The successful elimination to create the pendant arylmethylene unit and concomitant formation of the dimethylaminoethyl chain validated the proposed E1cb pathway. researchgate.netrsc.org Furthermore, the choice of a para-methoxybenzyl (PMB) protecting group on the lactam nitrogen was a deliberate design choice; its removal under acidic conditions was intended to favor the formation of the thermodynamically more stable (Z)-isomer of this compound, which proved successful. sciforum.netresearchgate.net

| Analogue/Intermediate | Purpose in Synthesis / Mechanistic Probing | Key Finding or Outcome | Reference |

|---|---|---|---|

Dimethoxylated Isoindolinone 6 | Designed as the core lactam template for subsequent coupling. Synthesized via Parham cyclization. | Confirmed the feasibility of building the isoindolinone framework via the Parham cyclization strategy. | sciforum.netresearchgate.net |

Polycyclic Adduct 5 | Intermediate formed by coupling the metalated isoindolinone with an isoquinolinium salt. | Its successful formation validated the key coupling step of the two complex aromatic units. | sciforum.netrsc.org |

PMB-protected Benzylideneisoindolinone 3 | The direct precursor to this compound, formed via elimination from the polycyclic adduct. | Its formation confirmed the viability of the proposed E1cb elimination mechanism to create the exocyclic double bond. | researchgate.net |

| N-acetylnorthis compound | Isolated during an attempted demethylation of this compound N-oxide. | Provided insight into the reactivity of the N-oxide and the competing reaction pathways under specific conditions. | chempap.org |

Future Directions and Emerging Research Avenues in Narceine Imide Chemistry

Development of Novel and Efficient Synthetic Strategies

The total synthesis of narceine (B1202650) imide has been accomplished, with key strategies involving the construction of an isoindolinone template followed by coupling with an isoquinolinium salt and an elimination reaction to form the characteristic arylmethylene unit. rsc.orgrsc.org However, the pursuit of more novel and efficient synthetic routes remains a critical area of future research. The complexity of the narceine imide structure presents an ongoing challenge and opportunity for innovation in synthetic organic chemistry. rsc.org

Future synthetic endeavors will likely focus on:

Asymmetric Synthesis: The development of stereoselective methods to control the geometry of the arylmethylene double bond is a key challenge. Future research could explore chiral catalysts or auxiliaries to achieve high levels of stereocontrol, which is crucial for elucidating structure-activity relationships.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms could enable rapid optimization of reaction conditions and facilitate the production of this compound and its analogs on a larger scale. pharmafeatures.com This technology allows for precise control over parameters like temperature and reaction time, often leading to higher yields and purity.

A comparative look at existing and potential synthetic strategies is presented below:

| Strategy | Key Features | Potential Advantages |

| Current Linear Synthesis | Sequential construction of the isoindolinone template. rsc.orgresearchgate.net | Established and proven route. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by coupling. rsc.org | Increased efficiency, flexibility for analog synthesis. |

| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Access to specific stereoisomers for biological evaluation. |

| Flow Chemistry | Continuous reaction processing in microreactors. pharmafeatures.com | Enhanced safety, scalability, and optimization speed. |

Advanced Mechanistic Investigations using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for the development of improved synthetic methods. The elimination step (E1cb mechanism) in the current total synthesis is a prime candidate for detailed mechanistic study. rsc.org

Future research in this area should leverage advanced spectroscopic and analytical techniques:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved NMR could be employed to detect and characterize short-lived intermediates in the reaction pathways. This would provide direct evidence for the proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This synergy between experimental and computational approaches will be vital.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing unambiguous evidence for bond-forming and bond-breaking steps.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to this compound and its derivatives, potentially uncovering more efficient pathways than those conceived by human chemists. pharmafeatures.com

Reaction Outcome and Condition Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the outcome and optimal conditions for reactions involving complex molecules like this compound. cam.ac.ukrsc.orgbeilstein-journals.org This can significantly reduce the amount of trial-and-error experimentation required. cam.ac.uk

De Novo Design of Analogs: AI can be used to design novel analogs of this compound with potentially enhanced or new properties. These models can explore a vast chemical space to identify molecules with desired characteristics.

| Approach | Methodology | Application to this compound |

| Rule-Based Systems | Employs predefined chemical reaction rules. pharmafeatures.com | Initial retrosynthetic suggestions based on known chemistry. |

| Machine Learning | Learns patterns from large reaction databases. cam.ac.ukbeilstein-journals.org | Prediction of reaction outcomes and optimization of conditions. |

| Deep Learning/Generative AI | Utilizes neural networks to generate novel solutions. mi-6.co.jp | Design of new synthetic pathways and novel this compound analogs. |

Exploration of this compound for Fundamental Chemical Principles and Applications

Beyond its synthesis, this compound serves as a valuable scaffold for exploring fundamental chemical principles and developing new applications. As a complex alkaloid, it is part of a class of compounds that have historically been a rich source of medicinally useful molecules. nih.gov

Future research directions include:

Derivative Synthesis and Library Development: The synthesis of a library of this compound derivatives with systematic modifications to its structure will be crucial. This will allow for a thorough investigation of structure-property relationships.

Host-Guest Chemistry: The unique three-dimensional structure of this compound may lend itself to applications in supramolecular chemistry, such as the formation of host-guest complexes with other molecules.

Catalysis: The nitrogen and oxygen atoms within the this compound scaffold could potentially act as coordination sites for metal catalysts. The development of this compound-based ligands could lead to new catalytic transformations.

Materials Science: The incorporation of the this compound core into larger polymeric structures could lead to new materials with interesting optical or electronic properties.

The diverse potential of alkaloids and their derivatives continues to inspire new avenues of research, from the development of novel therapeutics to the creation of advanced materials. ub.eduresearchgate.net The continued exploration of this compound chemistry will undoubtedly contribute to this rich field of scientific discovery.

Q & A

Q. What databases are most reliable for retrieving Narceine-related chemical data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.